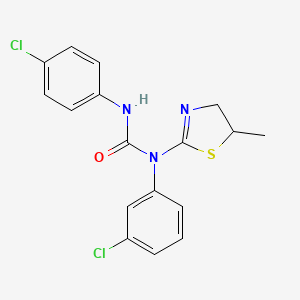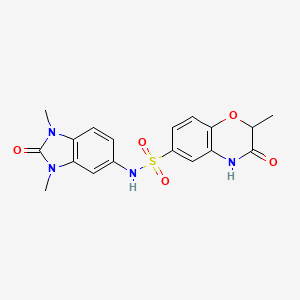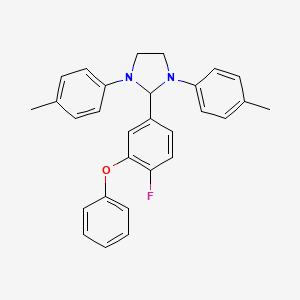![molecular formula C17H17NO3S B11477818 7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477818.png)
7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyridine core and various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, including the formation of the thienopyridine core and the introduction of the methoxy and prop-2-en-1-yloxy groups. Common synthetic routes may involve:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The methoxy and prop-2-en-1-yloxy groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Modulating Signaling Pathways: It can modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different functional groups.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different aromatic systems.
Prop-2-en-1-yloxy-Substituted Compounds: Compounds with prop-2-en-1-yloxy groups attached to various aromatic systems.
Uniqueness
The uniqueness of 7-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and the thienopyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
7-(3-methoxy-4-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO3S/c1-3-7-21-14-5-4-11(9-15(14)20-2)12-10-16(19)18-13-6-8-22-17(12)13/h3-6,8-9,12H,1,7,10H2,2H3,(H,18,19) |
InChI Key |
LHSWSELBULQRID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11477740.png)
![6-cyclopentyl-2-hydroxy-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477743.png)

![1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11477748.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11477753.png)
![7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477765.png)
![2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole](/img/structure/B11477782.png)


![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11477793.png)
![2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11477812.png)
![5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11477824.png)
![N-[2-(benzyloxy)ethyl]-2-fluorobenzamide](/img/structure/B11477830.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11477841.png)
